molecular formula C15H12O B195587 Dibenzosuberone CAS No. 1210-35-1

Dibenzosuberone

Cat. No. B195587
CAS RN: 1210-35-1
M. Wt: 208.25 g/mol
InChI Key: BMVWCPGVLSILMU-UHFFFAOYSA-N
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Description

Dibenzosuberone, also known as 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one or Dibenzocycloheptadienone, is a potential antidepressant compound . It is used in the synthesis of amitriptyline . The molecular formula of Dibenzosuberone is C15H12O and its molecular weight is 208.25 g/mol .


Molecular Structure Analysis

The molecular structure of Dibenzosuberone consists of two aromatic rings fused with a seven-atom cycle . The SMILES string representation of Dibenzosuberone is O=C1c2ccccc2CCc3ccccc13 .


Physical And Chemical Properties Analysis

Dibenzosuberone appears as a clear yellow liquid or low melting solid . It has a boiling point of 148 °C/0.3 mmHg, a melting point of 32-34 °C, and a density of 1.156 g/mL at 25 °C .

Scientific Research Applications

  • Potential Antidepressant : Dibenzosuberone derivatives have been investigated for their potential as tricyclic antidepressants (TCAs). Novel dibenzosuberone derivatives were synthesized and are considered important due to TCAs being frequently prescribed antidepressants in many countries (Merkaš, Litvić, Cepanec, & Vinković, 2005).

  • Inhibitors of p38 MAP Kinase : Dibenzosuberone derivatives have been synthesized and tested as inhibitors of p38 mitogen-activated protein kinase, a potential target for anti-inflammatory drugs. These derivatives showed high potency and selectivity, making them applicable as tools in pharmacological research and possibly leading to a new generation of anti-inflammatory drugs (Koeberle et al., 2012).

  • Methodology for Synthesizing Dibenzosuberones : A synthetic methodology for preparing dibenzosuberones with good functional group tolerance was developed. This method involves palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling, with the final structure confirmed by X-ray crystallography. This provides a basis for further functional exploration of dibenzosuberones (Chao et al., 2020).

  • Potential Psychotropic Agents : Ethers and esters of dibenzosuberone oxime were synthesized as potential medicinal agents, highlighting the diverse potential applications of dibenzosuberone in drug development (Wylie, Isaacson, & Delgado, 1965).

  • Conformationally Constrained Spirohydantoins : Dibenzo[a,d]cycloheptadiene-based spirohydantoins were prepared from dibenzosuberone, showing the versatility of dibenzosuberone in synthesizing structurally complex compounds (Tao & Timberlake, 2000).

  • Catalytic Dehydrogenation Studies : Studies on catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone have been conducted, indicating its potential in chemical transformations and synthesis (Burbiel, 2006).

  • Photoketonization Studies : Research on the photoketonization of dibenzosuberenol to dibenzosuberone in aqueous solutions suggests unique photoreactive properties, expanding its potential applications in photochemistry (Wan, Budac, & Krogh, 1990).

  • Coordination Cages and Anion Binding : Dibenzosuberone-based compounds have been used in the construction of interpenetrated coordination cages, demonstrating applications in anion binding and molecular recognition (Frank et al., 2013).

Safety And Hazards

Dibenzosuberone causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Future Directions

Dibenzosuberone is a key intermediate in the synthesis of several APIs employed in the treatment of nervous system-related diseases and as anti-cancer drugs . It belongs to the family of tricyclic antidepressant drugs, which are extensively used against migraines, tension headaches, anxiety attacks, and schizophrenia . Despite the introduction of newer classes of antidepressants, tricyclic antidepressants containing dibenzosuberone moieties are still considered safer and more effective . Therefore, Dibenzosuberone continues to be a molecule of primary importance in pharmaceutical research .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWCPGVLSILMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049400
Record name Dibenzosuberone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzosuberone

CAS RN

1210-35-1
Record name Dibenzosuberone
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Record name Dibenzsuberone
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Record name Dibenzosuberone
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Record name 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
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Record name Dibenzosuberone
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Record name Dibenzo(b,f)cycloheptan-1-one
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Record name DIBENZOSUBERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
602
Citations
M Forster, HK Wentsch-Teltschik… - … Process Research & …, 2021 - ACS Publications
The p38α MAP kinase has been a heavily investigated target in the last two decades. The structural class of dibenzosuberone-based p38 inhibitors, exemplified by the promising …
Number of citations: 1 pubs.acs.org
S Merkaš, M Litvić, I Cepanec, V Vinković - Molecules, 2005 - mdpi.com
Novel representatives of the important group of biologically active dibenzosuberone derivatives were prepared: 3,7-dibromo-5-(dimethylaminoethyl-oxyimino)-10,11-dihydro-5H-dibenzo…
Number of citations: 22 www.mdpi.com
Z Mikotić-Mihun, J Dogan, M Litvić… - Synthetic …, 1998 - Taylor & Francis
… two new dimethylaminopropyl amides of dibenzosuberone and thienodibenzosuberone, which were … Compound 2 was condensed into 3-bromodibenzosuberone 3 in the reaction with …
Number of citations: 4 www.tandfonline.com
P RC Martins, GA Romeiro… - Letters in Organic …, 2010 - ingentaconnect.com
… Abstract: This work describes the synthesis of a series of nine 4-thio dibenzosuberone … six 4-thio dibenzosuberone derivatives 10-15 from 4-iodo dibenzosuberone 9. Compound 9 …
Number of citations: 3 www.ingentaconnect.com
A Dastan, H Kilic, N Saracoglu - Synthesis, 2018 - thieme-connect.com
Numerous studies on dibenzosuberenones, especially on 5-dibenzosuberenones, have emerged in recent years. This review focuses on the chemistry of dibenzosuberenones, …
Number of citations: 11 www.thieme-connect.com
SC Koeberle, S Fischer, D Schollmeyer… - Journal of medicinal …, 2012 - ACS Publications
… Synthesis of the dibenzosuberone derivatives in this study required dibenzosuberone scaffolds with two functionalities. As the 2-phenylamino substituent was assembled by Buchwald–…
Number of citations: 40 pubs.acs.org
M Protiva, V Hněvsová-Seidlová… - Journal of Medicinal …, 1961 - ACS Publications
Sir: The well-known similarity between the pharmacodynamic properties of compounds which differ only in the substitution of a sulphide sulphur atom—S—by a vinyl residue—CH= CH…
Number of citations: 23 pubs.acs.org
MA Magdy, NF Farid, BH Anwar, NS Abdelhamid - Chromatographia, 2022 - Springer
Nowadays, when analysts develop a new method, they are taking into consideration the green aspects of the developed method. Two chromatographic methods were developed for the …
Number of citations: 3 link.springer.com
JGB Pedreira, P Nahidino, M Kudolo… - Journal of Medicinal …, 2020 - ACS Publications
… In this work, we focus on the design of new dibenzosuberone compounds by a bioisosteric replacement at the R-spine interacting residue, with the aim to maintain the excellent potency …
Number of citations: 14 pubs.acs.org
MA Magdy, NS Abdelhamid, BH Anwar… - Spectrochimica Acta Part …, 2022 - Elsevier
Fluphenazine HCl (FLU) is an anxiolytic, while Nortriptyline HCl (NOR) is an anti-depressant. They are co-formulated together to treat depression and schizophrenia. Perphenazine (…
Number of citations: 1 www.sciencedirect.com

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